molecular formula C10H16O3 B3011412 2-propanoylcyclohexane-1-carboxylic acid CAS No. 148029-01-0

2-propanoylcyclohexane-1-carboxylic acid

Cat. No.: B3011412
CAS No.: 148029-01-0
M. Wt: 184.235
InChI Key: SYPZNRMJHWDYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanoylcyclohexane-1-carboxylic acid is an organic compound that features both a carboxylic acid and a ketone functional group. This compound is part of the larger family of carboxylic acids, which are known for their widespread occurrence in nature and their significant roles in various biochemical processes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Propanoylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: More oxidized carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

2-Propanoylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propanoylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .

Comparison with Similar Compounds

2-Propanoylcyclohexane-1-carboxylic acid can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-propanoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPZNRMJHWDYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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